molecular formula C11H17NO B13289494 4-(1-Amino-2-methylpropyl)-3-methylphenol

4-(1-Amino-2-methylpropyl)-3-methylphenol

Cat. No.: B13289494
M. Wt: 179.26 g/mol
InChI Key: OFFCJRHYHZKFQL-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-3-methylphenol is an organic compound with the molecular formula C11H17NO This compound is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-3-methylphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methylphenol with 1-amino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenols.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-3-methylphenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-methylpropyl)-2-methylphenol
  • 4-(1-Amino-2-methylpropyl)-2-fluorophenol
  • 1-Amino-2-methylpropan-2-ol

Uniqueness

4-(1-Amino-2-methylpropyl)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-3-methylphenol

InChI

InChI=1S/C11H17NO/c1-7(2)11(12)10-5-4-9(13)6-8(10)3/h4-7,11,13H,12H2,1-3H3

InChI Key

OFFCJRHYHZKFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C(C)C)N

Origin of Product

United States

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